An In-Depth Technical Guide to the Spectroscopic Data of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
An In-Depth Technical Guide to the Spectroscopic Data of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, also known as 1,1,3,3-tetramethylindan, is a substituted indane derivative with the chemical formula C₁₃H₁₈ and a molecular weight of 174.28 g/mol . Its structure, characterized by a benzene ring fused to a five-membered ring bearing four methyl groups at the 1 and 3 positions, makes it a valuable scaffold in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in various research and development applications.
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages predictive models and comparative data from structurally related compounds to offer a robust analytical framework.
Molecular Structure and Key Features
The structure of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene presents several key features that dictate its spectroscopic behavior:
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Aromatic Ring: The ortho-disubstituted benzene ring will give rise to characteristic signals in both NMR and IR spectra.
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Aliphatic Five-Membered Ring: The dihydro-indene portion contains a methylene group (CH₂) and two quaternary carbons.
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Gem-Dimethyl Groups: The four methyl groups are present as two sets of gem-dimethyl groups at positions 1 and 3. Due to the molecule's symmetry, the two methyl groups at each position are chemically equivalent, and the two gem-dimethyl-substituted carbons are also equivalent.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For nonpolar aromatic compounds like 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, common deuterated solvents for analysis include chloroform-d (CDCl₃), benzene-d₆, or acetone-d₆.[1][2][3]
A. Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
Table 1: Predicted ¹H NMR Chemical Shifts for 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H4, H5, H6, H7) | 7.0 - 7.3 | Multiplet | 4H |
| Methylene (H2) | ~1.9 - 2.1 | Singlet | 2H |
| Methyl (4 x CH₃) | ~1.3 | Singlet | 12H |
Causality Behind Predictions:
-
Aromatic Protons: The protons on the benzene ring are expected to appear in the typical aromatic region of 7.0-7.3 ppm. Due to the ortho-disubstitution, a complex multiplet is anticipated.
-
Methylene Protons: The two protons of the CH₂ group at the 2-position are chemically equivalent and are not coupled to any other protons, hence they are expected to appear as a singlet. Their position in a five-membered ring adjacent to a benzene ring and flanked by quaternary carbons suggests a chemical shift around 1.9-2.1 ppm.
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Methyl Protons: All twelve protons of the four methyl groups are chemically equivalent due to the symmetry of the molecule. They are not coupled to any other protons and will therefore appear as a single, sharp singlet at approximately 1.3 ppm.
B. Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reflect the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Quaternary Aromatic (C3a, C7a) | ~150 - 155 |
| Aromatic (C4, C5, C6, C7) | ~120 - 130 |
| Quaternary Aliphatic (C1, C3) | ~40 - 45 |
| Methylene (C2) | ~50 - 55 |
| Methyl (4 x CH₃) | ~25 - 30 |
Causality Behind Predictions:
-
Aromatic Carbons: The two quaternary carbons of the fused ring system (C3a and C7a) are expected to be the most downfield of the aromatic signals. The four CH carbons of the benzene ring will appear in the typical aromatic region.
-
Quaternary Aliphatic Carbons: The carbons bearing the gem-dimethyl groups (C1 and C3) are quaternary and will appear in the aliphatic region.
-
Methylene Carbon: The C2 carbon is a unique methylene carbon in the five-membered ring.
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Methyl Carbons: The four methyl groups are equivalent and will give rise to a single signal in the upfield region of the spectrum.
C. Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
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Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.
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II. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.
A. Predicted Mass Spectrum
For 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene, electron ionization (EI) would likely be used.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 174, corresponding to the molecular weight of the compound. This peak should be reasonably intense due to the stability of the aromatic system.
-
Fragmentation Pattern: The primary fragmentation pathway is expected to be the loss of a methyl group (CH₃•) to form a stable benzylic carbocation.
-
m/z = 159: This would be a very prominent peak, likely the base peak, resulting from the loss of a methyl radical ([M - 15]⁺). The resulting ion is stabilized by resonance with the aromatic ring.
-
Further Fragmentation: Subsequent fragmentation of the m/z 159 ion could involve the loss of another methyl group or other neutral fragments, leading to smaller fragment ions.
-
Table 3: Predicted Key Fragments in the Mass Spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
| m/z | Proposed Fragment |
| 174 | [M]⁺ |
| 159 | [M - CH₃]⁺ |
| 144 | [M - 2CH₃]⁺ |
| 129 | [M - 3CH₃]⁺ |
| 115 | [M - 4CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
B. Experimental Protocol for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for analyzing volatile, nonpolar compounds like 1,1,3,3-tetramethylindan.[4][5][6]
-
Sample Preparation:
-
GC-MS System Configuration:
-
GC Column: A nonpolar column, such as a DB-5ms or HP-5ms, is suitable for separating hydrocarbons.
-
Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column.
-
Oven Program: A temperature program starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) will ensure good separation of any impurities.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV.
-
-
Data Acquisition and Analysis:
-
Inject a small volume (typically 1 µL) of the sample solution.
-
Acquire the mass spectrum over a range of m/z 40-300.
-
Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak.
-
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
A. Predicted Infrared Spectrum
The IR spectrum of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene will be dominated by absorptions from C-H and C-C bonds.
Table 4: Predicted IR Absorption Bands for 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1600, 1480 | C=C Stretch | Aromatic Ring |
| 1470 - 1450 | C-H Bend (Scissoring) | CH₂ |
| 1385, 1365 | C-H Bend | gem-Dimethyl |
| 770 - 730 | C-H Bend (Out-of-Plane) | ortho-Disubstituted Aromatic |
Causality Behind Predictions:
-
Aromatic C-H Stretch: The C-H bonds on the benzene ring will show stretching vibrations at wavenumbers just above 3000 cm⁻¹.[8][9][10]
-
Aliphatic C-H Stretch: The C-H bonds of the methyl and methylene groups will exhibit strong stretching absorptions in the 2850-2980 cm⁻¹ region.
-
Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the aromatic ring typically gives rise to two or more bands in the 1480-1600 cm⁻¹ range.[8][9][10]
-
CH₂ Scissoring: The bending vibration of the methylene group is expected to appear around 1450-1470 cm⁻¹.[11][12][13][14]
-
gem-Dimethyl Bending: The presence of gem-dimethyl groups often results in a characteristic doublet in the 1365-1385 cm⁻¹ region.[8]
-
Aromatic C-H Out-of-Plane Bending: The out-of-plane bending of the C-H bonds on the ortho-disubstituted aromatic ring will produce a strong absorption in the 730-770 cm⁻¹ range.[9]
B. Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) FTIR is a convenient method for obtaining IR spectra of liquid or solid samples with minimal preparation.[15][16][17][18]
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of liquid 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene directly onto the ATR crystal.
-
If the sample is a solid, place a small amount onto the crystal and use the pressure arm to ensure good contact.
-
-
Data Acquisition:
-
Acquire the IR spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Analyze the resulting spectrum to identify the characteristic absorption bands.
-
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- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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